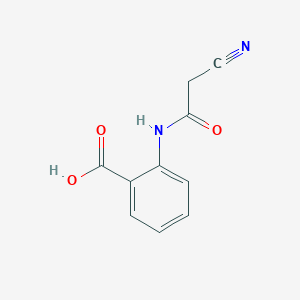

ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) is a compound with an oxazole ring and an ethyl ester group, which shares some similarity with the target compound in terms of the presence of an ester group and an amine .

Synthesis Analysis

The synthesis of related compounds involves the formation of ester and amide bonds, as well as the construction of heterocyclic structures. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various reagents to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . This indicates that similar synthetic strategies could potentially be applied to the synthesis of this compound, involving the formation of the tetrazole ring and subsequent esterification and amidation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using techniques such as X-ray diffraction analysis. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This suggests that the target compound may also exhibit a complex geometry and potential for hydrogen bonding, which could influence its physical and chemical properties.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including condensation and cyclization. The basic ionic liquid 1-ethyl-3-methylimidazolium acetate was found to catalyze the conversion of 2-amino-2-deoxy-d-glucose into deoxyfructosazine and fructosazine, demonstrating the role of hydrogen bonding in the activation of substrates . This implies that the target compound could also engage in reactions facilitated by hydrogen bonding or other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR and Raman spectroscopy. For example, the vibrational spectra of AOX were investigated both experimentally and theoretically, providing insights into the molecule's hydrogen bonding geometry and the effect on vibrational frequencies . Similarly, the impurity profile of a platelet aggregation inhibitor was determined by liquid chromatography-mass spectrometry, highlighting the importance of analytical techniques in understanding the properties of complex organic molecules .

Scientific Research Applications

Biocidal Properties : Youssef et al. (2011) described the synthesis of compounds including ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which exhibited excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Synthesis of Heterocyclic Systems : In another study, the same compound was used in reactions with various reagents to transform it into related heterocyclic systems, highlighting its versatility in chemical synthesis (Youssef et al., 2011).

Antimicrobial Activity : Mohamed (2014) and (2021) synthesized various compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate and reported their potential antimicrobial activities. These studies indicate the role of such compounds in developing new antimicrobial agents (Mohamed, 2014); (Mohamed, 2021).

Chemoselective Synthesis : Pretto et al. (2019) explored the synthetic versatility of related compounds for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting chemoselective methodologies (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Pharmacological Screening : Dey et al. (2022) investigated the antimicrobial and antioxidant properties of derivatives of ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates, which may include compounds similar to ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate. Their findings contribute to the understanding of the pharmacological potential of such compounds (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Safety and Hazards

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with a few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

properties

IUPAC Name |

ethyl 2-oxo-2-[(1-phenyltetrazol-5-yl)methylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSNNEIMJFUDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)